N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide
CAS No.: 955768-26-0
Cat. No.: VC7723119
Molecular Formula: C18H15N3O
Molecular Weight: 289.338
* For research use only. Not for human or veterinary use.
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide - 955768-26-0](/images/structure/VC7723119.png)
Specification
CAS No. | 955768-26-0 |
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Molecular Formula | C18H15N3O |
Molecular Weight | 289.338 |
IUPAC Name | N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)naphthalene-2-carboxamide |
Standard InChI | InChI=1S/C18H15N3O/c22-18(14-9-8-12-4-1-2-5-13(12)10-14)21-17-15-6-3-7-16(15)19-11-20-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,20,21,22) |
Standard InChI Key | WCTBRXMLOKJXPJ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide consists of two primary moieties:
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Cyclopenta[d]pyrimidine: A bicyclic system comprising a six-membered pyrimidine ring (two nitrogen atoms at positions 1 and 3) fused to a cyclopentane ring. The "6,7-dihydro-5H" designation indicates partial saturation, with hydrogen atoms at positions 5, 6, and 7 .
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2-Naphthamide: A naphthalene derivative substituted with a carboxamide group at the second position.
The connectivity between these groups occurs via an amine linkage at the pyrimidine’s fourth position. The SMILES notation confirms this arrangement .
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Number | 955768-26-0 |
Molecular Formula | |
Molecular Weight | 289.3 g/mol |
SMILES | O=C(Nc1ncnc2c1CCC2)c1ccc2ccccc2c1 |
Hydrogen Bond Donors | 2 (amide NH, pyrimidine NH) |
Hydrogen Bond Acceptors | 4 (amide O, pyrimidine N, two aromatic N) |
Stereoelectronic Features
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Aromaticity: The pyrimidine and naphthalene rings contribute to extended π-conjugation, enhancing planar stability.
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Hydrogen Bonding: The amide and pyrimidine NH groups act as hydrogen bond donors, while the carbonyl oxygen and pyrimidine nitrogens serve as acceptors .
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Tautomerism: The pyrimidine ring may exhibit annular tautomerism, though the dihydrocyclopentane component limits significant ring-opening .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two fragments:
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Cyclopenta[d]pyrimidin-4-amine: Synthesized via cyclocondensation of cyclopentanone with guanidine derivatives.
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2-Naphthoyl Chloride: Prepared by treating 2-naphthoic acid with thionyl chloride.
Coupling these fragments via nucleophilic acyl substitution forms the final product.
Stepwise Synthesis
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Formation of Cyclopenta[d]pyrimidin-4-amine:
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Preparation of 2-Naphthoyl Chloride:
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2-Naphthoic acid reacts with at reflux, followed by distillation to isolate the acyl chloride.
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Amide Coupling:
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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Pyrimidine Synthesis | Cyclopentanone, cyanoguanidine, , HCl, 110°C, 12h | 65–70 |
Hydrogenation | , Pd/C, ethanol, 50 psi, 6h | 85 |
Acyl Chloride Formation | , reflux, 4h | 90 |
Amide Coupling | EtN, DCM, 0°C to RT, 24h | 75 |
Applications in Disease Contexts
Autoimmune and Inflammatory Diseases
IRAK4 inhibitors ameliorate pathology in rheumatoid arthritis, lupus, and psoriasis by suppressing pro-inflammatory cytokine production (e.g., IL-6, TNF-α) . In murine collagen-induced arthritis models, related compounds reduced paw swelling by >50% at 10 mg/kg doses .
Oncological Indications
Constitutive IRAK4 activation occurs in MYD88-mutant lymphomas. Degrading IRAK4 via PROTACs (e.g., KT-474) induces apoptosis in malignant B-cells . The naphthamide scaffold’s rigidity may enhance proteasome targeting efficiency.
Challenges and Future Directions
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Synthetic Scalability: The multi-step sequence requires optimization for industrial-scale production.
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Selectivity Profiling: Off-target effects against IRAK1 or other kinases must be evaluated.
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Formulation Strategies: Nanocrystal or liposomal delivery could improve bioavailability.
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